molecular formula C22H19N3O2 B15102805 7-{[(3-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol

7-{[(3-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol

Cat. No.: B15102805
M. Wt: 357.4 g/mol
InChI Key: JQWSGURQZZPYKY-UHFFFAOYSA-N
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Description

7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxyaniline with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-{(3-Ethoxy-4-methoxyphenyl)aminomethyl}quinolin-8-ol
  • 7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol

Uniqueness

7-{(3-Methoxyphenyl)aminomethyl}quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

7-[(3-methoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H19N3O2/c1-27-17-8-4-7-16(14-17)25-21(19-9-2-3-12-23-19)18-11-10-15-6-5-13-24-20(15)22(18)26/h2-14,21,25-26H,1H3

InChI Key

JQWSGURQZZPYKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4

Origin of Product

United States

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